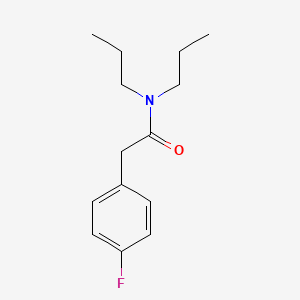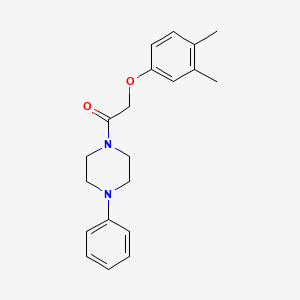
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione
Overview
Description
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The presence of the dichlorophenyl group enhances its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazolidine-3,5-dione ring . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium catalysis in water medium. This method is advantageous due to its high yield and environmentally friendly conditions . The reaction involves the use of magnesium acetylacetonate as a catalyst, which facilitates the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazolidine-3,5-dione derivatives.
Scientific Research Applications
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways . The presence of the dichlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive compound.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolidine-3,5-dione derivative known for its anti-inflammatory properties.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Oxyphenbutazone: An anti-inflammatory drug with similar structural features.
Uniqueness
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione is unique due to the presence of the dichlorophenyl group, which enhances its biological activity compared to other pyrazolidine-3,5-dione derivatives . This structural modification allows for better interaction with molecular targets, resulting in improved pharmacological properties.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-5-1-6(11)3-7(2-5)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJPEIUVLLUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-methyl-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B3574305.png)
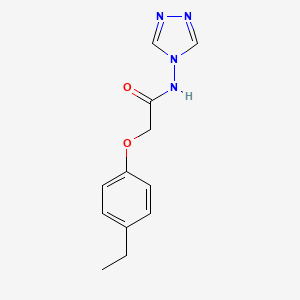
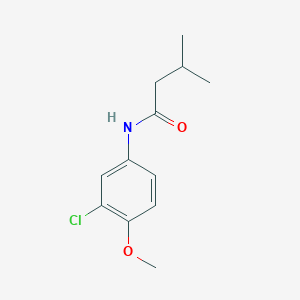
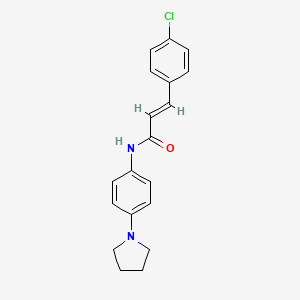
![[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate](/img/structure/B3574335.png)
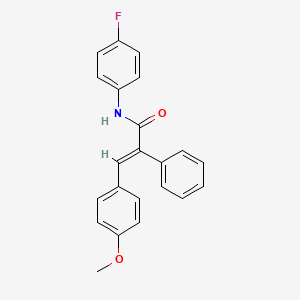
![N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3574350.png)
![4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B3574358.png)
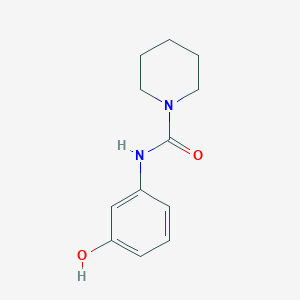
![5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B3574380.png)
![methyl 3-{[(4-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3574388.png)
